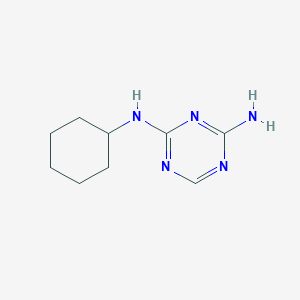

N-Cyclohexyl-1,3,5-triazine-2,4-diamine

Description

Contextualization within 1,3,5-Triazine (B166579) Chemistry

The parent structure, 1,3,5-triazine, is a six-membered aromatic heterocyclic ring containing three nitrogen atoms at alternating positions. ontosight.aiontosight.ai This core structure, often called an s-triazine, serves as a versatile building block in synthetic chemistry. mdpi.com The chemistry of 1,3,5-triazines is well-established, with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) being a common starting material for the synthesis of a wide array of derivatives. mdpi.com The chlorine atoms on cyanuric chloride can be sequentially replaced by various nucleophiles, allowing for the controlled introduction of different functional groups. mdpi.com

Derivatives of 1,3,5-triazine are investigated across numerous scientific fields. ontosight.ai They have found applications as pharmaceuticals, agrochemicals (such as herbicides), and in materials science as components for polymers or dyes. ontosight.aiontosight.ai The high nitrogen content and the ability to form multiple hydrogen bonds also make them valuable synthons in supramolecular chemistry. chim.it The biological potential of 2,4-diamino-1,3,5-triazine derivatives, in particular, has attracted significant interest for their potential chemotherapeutic activities, including anticancer applications. nih.govresearchgate.netmdpi.com

Significance of N-Cyclohexyl Substitution in Triazine Scaffolds

The introduction of an N-cyclohexyl group to a triazine scaffold confers unique chemical and physical properties to the molecule. ontosight.ai The cyclohexyl group is a saturated, non-polar, and bulky substituent. Its presence can significantly influence a compound's lipophilicity (fat-solubility), which in turn affects its interactions with biological systems, such as cell membranes and proteins. ontosight.ai

In the context of drug design and materials science, modifying a triazine ring with a cyclohexyl group can alter solubility, stability, and reactivity. ontosight.aiontosight.ai For instance, research on a series of 6-alkyl substituted triazine-based organic molecules found that the cyclohexyl-substituted derivative (CyH-DAPTz) possessed the highest thermal stability compared to methyl and ethyl analogues. ijfmr.com This suggests that the bulky cyclohexyl group can enhance the robustness of the molecular structure. Furthermore, the specific stereochemistry and conformational flexibility of the cyclohexyl ring can play a crucial role in how the molecule binds to biological targets like enzymes or receptors. ontosight.ai

Overview of Academic Research Trajectories for N-Cyclohexyl-1,3,5-triazine-2,4-diamine

Academic research involving this compound and its analogues primarily follows trajectories in medicinal chemistry and materials science. The core structure is used as a scaffold for creating libraries of more complex molecules with desired properties. ontosight.ai

A significant research avenue is the synthesis of novel derivatives and the evaluation of their biological activity. Studies have shown that this compound derivatives can exhibit potent anti-proliferative activity against cancer cells. rsc.org For example, a derivative incorporating a methyl group and a substituted phenyl group was found to be effective against triple-negative breast cancer cells. rsc.org This highlights a common research strategy: synthesizing analogues by modifying other positions on the triazine ring to explore structure-activity relationships and optimize for therapeutic effect. nih.gov

In materials science, research has focused on how the cyclohexyl group affects the physical properties of triazine-based compounds for potential use in organic electronics. ijfmr.com Studies have investigated the thermal stability and crystallite size of such compounds, indicating their potential for creating materials suitable for optoelectronic devices. ijfmr.com The synthesis of these derivatives often involves multi-step reactions to introduce the desired substituents onto the triazine precursor. ontosight.aiontosight.ai Characterization of these new compounds is then typically performed using techniques like NMR spectroscopy and mass spectrometry. ontosight.ai

| Derivative Name | Research Focus | Notable Finding |

| 6-chloro-N²-cyclohexyl-N²-methyl-N⁴-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine | Anticancer Activity | Demonstrated potent anti-proliferative activity against MDA-MB-231 breast cancer cells with an IC₅₀ of 8.18 μM. rsc.org |

| 4,4'-((6-cyclohexyl-1,3,5-triazine-2,4-diyl)bis(azanediyl))diphenol (CyH-DAPTz) | Materials Science | Exhibited the highest thermal stability among tested 6-alkyl substituted analogues. ijfmr.com |

| N-Cyclohexyl-6-[(trifluoromethyl)thio]-1,3,5-triazine-2,4-diamine | Proteomics Research | Available as a research chemical for proteomics studies. scbt.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-N-cyclohexyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c10-8-11-6-12-9(14-8)13-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEWDCMCTODBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304245 | |

| Record name | N-Cyclohexyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-20-5 | |

| Record name | 645-20-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Cyclohexyl 1,3,5 Triazine 2,4 Diamine

Contemporary Synthetic Routes for N-Cyclohexyl-1,3,5-triazine-2,4-diamine

The synthesis of this compound can be achieved through various strategic approaches, each offering distinct advantages in terms of efficiency, scalability, and environmental impact. These methods primarily revolve around the construction of the triazine ring or the sequential substitution of a pre-existing triazine core.

Multi-step Reaction Sequences in Triazine Ring Formation

The formation of the 1,3,5-triazine (B166579) ring itself is a foundational aspect of synthesizing this compound. One common multi-step approach involves the cyclotrimerization of nitriles. wikipedia.org While this method is fundamental, it often requires harsh reaction conditions. A more targeted approach for producing 2,4-diamino-1,3,5-triazines involves the reaction of biguanide (B1667054) derivatives with esters. ijpras.comnih.gov For the specific synthesis of this compound, this would entail the cyclocondensation of a cyclohexyl-substituted biguanide with an appropriate ester.

Another multi-step strategy involves the Pinner triazine synthesis, where an alkyl or aryl amidine reacts with phosgene. wikipedia.org This method could be adapted by using a cyclohexyl-substituted amidine as a key precursor. These multi-step sequences, while offering versatility, can sometimes be lengthy and may require purification of intermediates at each stage.

Nucleophilic Substitution Strategies Involving Cyanuric Chloride Precursors

A prevalent and highly versatile method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.comderpharmachemica.comnih.gov The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise introduction of different nucleophiles. troindia.inresearchgate.net This temperature-dependent reactivity is a key feature of this synthetic strategy. troindia.in

For the synthesis of this compound, the process would involve the sequential reaction of cyanuric chloride with cyclohexylamine (B46788) and ammonia (B1221849). The order of addition of the nucleophiles is crucial. nih.gov Typically, the first substitution with cyclohexylamine would be carried out at a low temperature (e.g., 0-5°C), followed by the reaction with ammonia at a higher temperature to replace the remaining two chlorine atoms. troindia.innih.gov The use of a base, such as sodium carbonate or diisopropylethylamine, is common to neutralize the HCl generated during the reaction. derpharmachemica.comarkat-usa.org

| Step | Reactant | Nucleophile | Temperature | Product |

| 1 | Cyanuric Chloride | Cyclohexylamine | 0-5°C | 2-Chloro-4-cyclohexylamino-1,3,5-triazine |

| 2 | 2-Chloro-4-cyclohexylamino-1,3,5-triazine | Ammonia | Room Temperature to 60°C | This compound |

Table 1: Illustrative stepwise nucleophilic substitution for the synthesis of this compound.

One-Pot and Multicomponent Synthesis Approaches

To enhance efficiency and reduce waste, one-pot and multicomponent reactions have emerged as powerful strategies in triazine synthesis. researchgate.netbenthamdirect.com These approaches combine multiple reaction steps into a single operation without the isolation of intermediates, leading to shorter reaction times and simplified purification processes. researchgate.net A three-component reaction, for instance, could involve the condensation of imidates, guanidines, and aldehydes or amides to yield diverse 1,3,5-triazin-2-amines. organic-chemistry.org

A potential one-pot synthesis of this compound could involve the reaction of cyanoguanidine, an aldehyde, and cyclohexylamine, followed by an in-situ oxidation or rearrangement to form the aromatic triazine ring. researchgate.netmonash.edu Such methods are often catalyzed and can be highly efficient. nih.gov

Microwave-Assisted Synthetic Protocols in Triazine Chemistry

Microwave-assisted synthesis has become a valuable tool in organic chemistry, offering advantages such as reduced reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. chim.itnih.gov In the context of 1,3,5-triazine synthesis, microwave irradiation has been successfully employed to accelerate nucleophilic substitution reactions on cyanuric chloride and to promote one-pot multicomponent reactions. organic-chemistry.orgsemanticscholar.org

The synthesis of this compound and its derivatives can be significantly expedited using microwave technology. For example, the reaction of biguanides with esters to form 2,4-diamino-1,3,5-triazines can be efficiently carried out under microwave irradiation. ijpras.comijpras.com This rapid heating avoids the decomposition of reagents and products that can occur with prolonged heating. chim.it

| Synthetic Method | Key Features | Advantages |

| Multi-step Synthesis | Stepwise construction of the triazine ring. | High control over substitution patterns. |

| Nucleophilic Substitution | Sequential replacement of chlorine on cyanuric chloride. | Versatile, readily available starting material. |

| One-Pot/Multicomponent | Multiple reactions in a single vessel. | Increased efficiency, reduced waste. |

| Microwave-Assisted | Use of microwave irradiation for heating. | Rapid reaction times, often higher yields. |

Table 2: Comparison of Synthetic Methodologies for this compound.

Functionalization and Derivatization of this compound Analogues

The this compound scaffold serves as a versatile platform for further chemical modification, allowing for the introduction of a wide array of functional groups to modulate its physicochemical and biological properties.

Introduction of Diverse Substituents on the 1,3,5-Triazine Core

The functionalization of this compound analogues typically starts from a precursor where one position on the triazine ring remains reactive, such as a chlorine atom. For instance, starting with a 2-chloro-4,6-disubstituted triazine, a variety of nucleophiles can be introduced at the C2 position. nih.govresearchgate.net

If one of the amino groups in this compound were to be replaced by a chlorine atom, this position would be susceptible to nucleophilic attack by amines, alcohols, and thiols. nih.gov This allows for the synthesis of a diverse library of compounds with different substituents at that position. The reactivity of the remaining chlorine atom can be influenced by the nature of the substituents already present on the triazine ring. researchgate.net For example, the presence of an amine nucleophile on the triazine core can sometimes prevent the incorporation of other types of nucleophiles. arkat-usa.orgresearchgate.net This highlights the importance of the synthetic sequence in achieving the desired substitution pattern.

Furthermore, the amino groups of this compound itself can undergo further reactions. For example, they can react with isocyanates to form urea (B33335) derivatives, a transformation that can also be facilitated by microwave irradiation. uclm.es This provides another avenue for creating a diverse range of functionalized analogues.

Modifications of Amine Moieties (e.g., Alkylation, Allylation)

The exocyclic amine groups of this compound represent key sites for structural modification. Alkylation, a common transformation, involves the introduction of alkyl groups onto the nitrogen atoms of the primary and secondary amines. This modification significantly alters the compound's physicochemical properties, such as its solubility, lipophilicity, and hydrogen-bonding capabilities.

A notable example of this is the exhaustive methylation of the amine moieties to yield 6-cyclohexyl-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine. ontosight.aiuni.lu This transformation can be achieved using standard alkylating agents. Such modifications are crucial in medicinal chemistry for fine-tuning a molecule's biological activity and pharmacokinetic profile. ontosight.ai While specific examples of allylation on this particular compound are not extensively detailed in the cited literature, the general reactivity of amino-triazines suggests that allylation would proceed via similar nucleophilic substitution pathways, using allyl halides or other suitable allylating reagents.

| Starting Compound | Modification Type | Resulting Compound |

|---|---|---|

| This compound | Exhaustive Methylation | 6-cyclohexyl-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine ontosight.aiuni.lu |

Molecular Hybridization Strategies with Other Heterocyclic Systems

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more different pharmacophoric units to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a novel mechanism of action. The 2,4-diamino-1,3,5-triazine core is a popular scaffold for such strategies.

Research has demonstrated the successful hybridization of the 2,4-diamino-1,3,5-triazine framework with other heterocyclic systems. For instance, diaminotriazines have been linked with coumarin (B35378) and 2-imino-coumarin moieties. mdpi.comresearchgate.net This was achieved by reacting 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitriles with 2-hydroxybenzaldehydes, leading to the formation of complex hybrid structures. mdpi.comresearchgate.net These hybrid molecules are of interest for their potential cytotoxic properties against cancer cell lines. researchgate.net

Other examples include the incorporation of a piperazine (B1678402) ring, as seen in derivatives like N-cyclohexyl-6-(3-(4-phenyl-1-piperazinyl)propyl)-1,3,5-triazine-2,4-diamine, which are explored for their potential as receptor ligands or enzyme inhibitors. ontosight.ai Furthermore, the triazine scaffold has been combined with pyrazole (B372694) systems, highlighting the versatility of this core structure in creating diverse molecular architectures. researchgate.net

| Triazine Scaffold | Linked Heterocyclic System | Resulting Hybrid Class | Reference |

|---|---|---|---|

| 2,4-Diamino-1,3,5-triazine | Coumarin / 2-Imino-coumarin | Triazinyl-coumarin hybrids | mdpi.comresearchgate.net |

| This compound | Phenylpiperazine | Triazinyl-piperazine hybrids | ontosight.ai |

| 2,4-Diamino-1,3,5-triazine | Phenylpyrazole | Triazinyl-pyrazole hybrids | researchgate.net |

Mechanistic Investigations of Reaction Pathways for this compound Synthesis

The synthesis of substituted 2,4-diamino-1,3,5-triazines, including the N-cyclohexyl derivative, is most commonly achieved through the sequential nucleophilic substitution of chlorine atoms from 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. researchgate.netnih.gov This process is a cornerstone of triazine chemistry and its mechanism is well-understood.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key to the synthetic strategy lies in the differential reactivity of the three chlorine atoms on the triazine ring. nih.govmdpi.com The substitution of the first chlorine atom is typically carried out at a low temperature (e.g., 0 °C) because the ring is highly activated towards nucleophilic attack. nih.gov Once the first chlorine is replaced by an electron-donating amino group, the triazine ring becomes less electrophilic, and thus, less reactive. mdpi.com

Consequently, the substitution of the second chlorine atom requires a higher temperature, often room temperature. nih.gov The final substitution to displace the third chlorine atom requires more forcing conditions, such as heating at the solvent's boiling point. nih.gov This temperature-dependent reactivity allows for the controlled, stepwise introduction of different nucleophiles.

For the synthesis of this compound, the mechanism would involve:

First Substitution: Reaction of cyanuric chloride with ammonia (or a suitable nitrogen nucleophile) at 0 °C to form 2-amino-4,6-dichloro-1,3,5-triazine.

Second Substitution: Reaction of the resulting dichlorotriazine with cyclohexylamine at a moderately elevated temperature (e.g., room temperature to ~40 °C) to yield N-cyclohexyl-6-chloro-1,3,5-triazine-2,4-diamine.

Third Substitution/Reduction: The final chlorine would then be either substituted by another amino group or, to arrive at the target compound, the precursor would be a di-substituted chloro-triazine which is then subjected to a final amination. An alternative general synthesis for 2,4-diamino-1,3,5-triazines involves the cyclocondensation reaction of biguanides with reagents like ethyl cyanoacetate. mdpi.com

This controlled, stepwise mechanism is fundamental for producing unsymmetrically substituted triazine derivatives with high selectivity. researchgate.netmdpi.com

Advanced Characterization Techniques in N Cyclohexyl 1,3,5 Triazine 2,4 Diamine Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of N-Cyclohexyl-1,3,5-triazine-2,4-diamine. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and bonding. ontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the proton (¹H) and carbon-¹³ (¹³C) environments within a molecule.

In the ¹H NMR spectrum of a related compound, 6-methyl-1,3,5-triazine-2,4-diamine, the protons of the amino groups appear as a broad signal at approximately 6.6 ppm, while the methyl protons resonate at around 2.06 ppm. For this compound, one would expect to observe distinct signals corresponding to the protons of the cyclohexyl ring, the amino groups, and the triazine ring. The protons on the cyclohexyl ring would likely appear as a series of multiplets in the upfield region of the spectrum, typically between 1.0 and 4.0 ppm. The protons of the amino groups would likely present as broad singlets, and their chemical shift would be sensitive to the solvent and concentration.

The ¹³C NMR spectrum provides information on the different carbon environments. For the parent 1,3,5-triazine (B166579), a single signal is observed at high frequency. In this compound, distinct signals for the carbons of the triazine ring and the cyclohexyl group are expected. The carbons of the triazine ring are electron-deficient and would therefore resonate at a lower field (higher ppm values) compared to the sp³ hybridized carbons of the cyclohexyl ring. The expected chemical shifts for the cyclohexyl carbons would be in the range of 25-50 ppm, while the triazine carbons would appear at a much lower field.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Cyclohexyl CH | Multiplets (1.0 - 4.0) | 25 - 50 |

| Amino NH₂ | Broad Singlet | - |

| Triazine CH | Singlet | > 150 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight of 193.25 g/mol . cymitquimica.com

The fragmentation of triazine derivatives in mass spectrometry often involves characteristic cleavage pathways. For this compound, fragmentation is likely to occur at the N-cyclohexyl bond and within the triazine ring. Common fragmentation patterns for s-triazines include the loss of substituents and the cleavage of the triazine ring itself. The fragmentation of the cyclohexyl group would also contribute to the observed spectrum, with characteristic losses of alkyl fragments. A possible fragmentation pathway could involve the loss of the cyclohexyl group to give a prominent fragment ion. Further fragmentation of the triazine ring could lead to the formation of smaller nitrogen-containing ions.

| Ion | m/z (expected) | Possible Identity |

| [M]⁺ | 193 | Molecular Ion |

| [M - C₆H₁₁]⁺ | 112 | Loss of cyclohexyl radical |

| [C₆H₁₁]⁺ | 83 | Cyclohexyl cation |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in a molecule. The IR spectrum of this compound would exhibit distinct absorption bands corresponding to the vibrations of its various bonds.

The N-H stretching vibrations of the primary and secondary amino groups are expected to appear as a broad band in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the cyclohexyl group would be observed around 2850-2950 cm⁻¹. The characteristic vibrations of the triazine ring, involving C=N and C-N stretching, typically appear in the fingerprint region, between 1400 and 1600 cm⁻¹. Bending vibrations for the N-H and C-H bonds would also be present at lower frequencies. For instance, the IR spectrum of 6-chloro-1,3,5-triazine-2,4-diamine (B21410) shows characteristic absorptions for the amino groups and the triazine ring. nist.gov

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| N-H (stretch, amino) | 3100 - 3500 |

| C-H (stretch, cyclohexyl) | 2850 - 2950 |

| C=N (stretch, triazine ring) | 1400 - 1600 |

| N-H (bend, amino) | 1550 - 1650 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies of this compound and Derivatives

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be dictated by a network of intermolecular interactions. Hydrogen bonding is expected to be a dominant force, with the amino groups acting as hydrogen bond donors and the nitrogen atoms of the triazine ring acting as acceptors. These hydrogen bonds can lead to the formation of various supramolecular assemblies, such as dimers, chains, or sheets.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Cyclohexyl 1,3,5 Triazine 2,4 Diamine

Elucidating Molecular Determinants of Biological Activity in Triazine Scaffolds

The biological activity of 1,3,5-triazine (B166579) derivatives is highly dependent on the substituents attached to the core ring structure. mdpi.com Systematic modifications of these substituents have allowed researchers to probe the molecular requirements for desired biological effects, leading to the identification of key structural features that govern their activity.

The N-cyclohexyl group in N-Cyclohexyl-1,3,5-triazine-2,4-diamine plays a significant role in defining its physicochemical properties and biological interactions. The cyclohexyl moiety, being a bulky and lipophilic group, can influence the compound's solubility, membrane permeability, and binding affinity to target proteins. ontosight.aiontosight.ai The non-planar, saturated nature of the cyclohexyl ring can provide a distinct conformational profile compared to aromatic substituents, potentially leading to specific interactions within a receptor's binding pocket.

| Compound Series | N-Substituent | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| 6,N2-Diaryl-1,3,5-triazine-2,4-diamines | Aryl groups | Substituents on the aryl ring significantly influenced antiproliferative activity against MDA-MB231 breast cancer cells. | nih.govnih.govrsc.org |

| 1,3,5-Triazine Schiff Base Derivatives | Piperidino and benzylamino | Showed potent anti-proliferative activity in MCF-7 and HCT-116 cells. | nih.govscispace.com |

| General 1,3,5-Triazine Derivatives | Cyclohexyl group | Contributes to lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic binding sites. | ontosight.aiontosight.ai |

The potency and selectivity of triazine derivatives can be finely tuned by altering the substituents on the triazine core. nih.gov Studies have consistently shown that even minor modifications can lead to significant changes in biological activity. For example, in a series of 1,3,5-triazine derivatives, the introduction of a morpholine (B109124) and an aniline (B41778) ring was found to increase the potency of EGFR inhibition. nih.gov Similarly, the presence of piperidine (B6355638) on the s-triazine ring and an electronegative atom on a benzylidene substituent enhanced the anti-cancer activity of s-triazine-hydrazone derivatives. nih.gov

The selectivity of these compounds for specific biological targets is also heavily influenced by their substitution patterns. For instance, some 6,N2-diaryl-1,3,5-triazine-2,4-diamines have demonstrated selective activity against triple-negative breast cancer cells (MDA-MB231) while being less effective against other breast cancer cell lines and non-cancerous cells. nih.gov This selectivity is attributed to the specific interactions of the substituted triazine scaffold with molecular targets that are unique to or overexpressed in these cancer cells. The optimization of substituents is therefore a key strategy in developing triazine-based drugs with improved therapeutic indices. nih.govmdpi.com

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For triazine derivatives, several key pharmacophoric features have been identified through extensive SAR studies. researchgate.net These typically include:

The 1,3,5-triazine core: This serves as a rigid scaffold to orient the various substituents in a defined three-dimensional space. The nitrogen atoms in the triazine ring can also act as hydrogen bond acceptors.

Substituents at the 2, 4, and 6 positions: These are crucial for modulating the compound's physicochemical properties and for establishing specific interactions with the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Specific functional groups: The presence of moieties like piperidine, morpholine, and substituted anilines has been shown to be important for the biological activity of many triazine derivatives. nih.govnih.gov These groups can participate in key hydrogen bonding or hydrophobic interactions within the active site of the target enzyme or receptor.

For instance, in a study of 1,3,5-triazine-benzimidazole hybrids, the benzimidazole (B57391) moiety and the substituents on the triazine ring were identified as crucial for their biological activity. researchgate.net

Theoretical and Computational Approaches to SAR/SPR

In addition to experimental studies, theoretical and computational methods play a vital role in understanding the SAR and SPR of this compound and its analogs. derpharmachemica.com These approaches provide valuable insights into the molecular interactions that govern biological activity and can guide the design of new, more potent compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netderpharmachemica.com This method is widely used to understand the binding modes of triazine derivatives with their biological targets. For example, molecular docking studies have been employed to investigate the interactions of 1,3,5-triazine derivatives with various protein kinases, such as PI3K-α, B-Raf, and VEGFR-2. tandfonline.com These studies have helped to identify key amino acid residues in the active site that interact with the triazine ligands, providing a molecular basis for their inhibitory activity.

Docking studies can reveal important interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein. researchgate.net For instance, in a study of 1,3,5-triazine derivatives as anti-inflammatory agents, molecular docking was used to explore their binding modes within the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes. researchgate.net The insights gained from these docking studies are invaluable for the rational design of more potent and selective inhibitors.

| Triazine Derivative Series | Target Protein | Key Findings from Docking | Reference |

|---|---|---|---|

| Novel 1,3,5-Triazine Derivatives | PI3K-α, B-Raf, VEGFR-2 | Identified favorable binding modes and key interactions contributing to anticancer activity. | tandfonline.com |

| 1,3,5-Triazine Schiff Base Derivatives | Estrogen Receptor Alpha (ERα) | The combination of piperidino and benzylamino on the s-triazine core was identified as an optimal configuration for binding. | nih.gov |

| Triazine-based Anti-inflammatory Agents | COX-1 and COX-2 | Explored binding modes and interactions within the active sites of the enzymes. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net 3D-QSAR studies, in particular, are used to correlate the 3D properties of molecules with their biological activities. scilit.com

For triazine derivatives, QSAR models have been developed to predict their antiproliferative activity against various cancer cell lines. nih.govnih.govrsc.org These models are built using a training set of compounds with known biological activities and can then be used to predict the activity of new, untested compounds. This predictive capability is extremely useful for prioritizing the synthesis of new derivatives and for guiding the lead optimization process. A 3D-QSAR study was applied to a set of 43 molecules based on triazines to investigate the relationship between their structures and activities. scilit.com The insights from QSAR models, combined with molecular docking studies, provide a powerful platform for the rational design of novel this compound analogs with enhanced therapeutic potential.

Computational Chemistry for Electronic and Steric Effects on Reactivity

Computational chemistry serves as a powerful tool to elucidate the intricate relationship between the molecular structure of this compound and its chemical reactivity. Through various theoretical models and calculations, it is possible to dissect the electronic and steric contributions that govern the compound's behavior in chemical reactions. While specific computational studies focusing exclusively on this compound are not extensively available in publicly accessible literature, the principles derived from studies on analogous 2,4-diamino-1,3,5-triazine derivatives provide a robust framework for understanding its reactivity.

Electronic Effects

The electronic landscape of this compound is primarily dictated by the electron-deficient 1,3,5-triazine core and the electron-donating amino groups. The nitrogen atoms within the triazine ring exert a strong electron-withdrawing inductive effect, which significantly influences the electron distribution across the molecule. Computational methods such as Density Functional Theory (DFT) are employed to quantify these effects through the analysis of molecular orbitals and charge distribution.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in predicting the chemical reactivity. For 2,4-diamino-1,3,5-triazine systems, the HOMO is typically localized on the electron-rich amino groups and the triazine ring, while the LUMO is predominantly centered on the electron-deficient triazine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

The introduction of a cyclohexyl group, being a saturated alkyl substituent, has a modest electron-donating effect through hyperconjugation and induction. This can slightly raise the energy of the HOMO, potentially narrowing the HOMO-LUMO gap and thus subtly enhancing reactivity towards electrophiles.

Table 1: Calculated Electronic Properties of a Model 2,4-Diamino-1,3,5-triazine System (Illustrative)

| Parameter | Value | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule |

| Mulliken Atomic Charges | ||

| N (amino) | -0.85 | Reflects the electron-donating nature of the amino groups |

| C (triazine) | +0.75 | Indicates the electron-deficient character of the triazine carbon atoms |

| N (triazine) | -0.60 | Shows the electronegativity of the triazine nitrogen atoms |

Note: The data presented in this table is illustrative for a generic 2,4-diamino-1,3,5-triazine and is intended to demonstrate the type of information obtained from computational analysis. Actual values for this compound would require specific calculations.

Steric Effects

The steric influence of the N-cyclohexyl group is a significant determinant of the reactivity of this compound. The bulky and conformationally flexible cyclohexyl ring can impose considerable steric hindrance around the adjacent amino group and the triazine core. This steric shielding can impede the approach of reactants, thereby influencing the regioselectivity and the rate of chemical reactions.

Computational methods, particularly molecular mechanics and DFT, can be used to model the three-dimensional structure of the molecule and to quantify the steric hindrance. Parameters such as steric energy, van der Waals surface area, and specific dihedral angles can be calculated to provide a quantitative measure of the steric bulk. For instance, the rotational barrier around the C-N bond connecting the cyclohexyl group to the triazine ring can be calculated to understand the conformational preferences and their impact on reactivity.

In reactions involving nucleophilic substitution at the triazine ring, the cyclohexyl group can sterically hinder the attack at the adjacent carbon atom. Similarly, for reactions involving the exocyclic amino groups, the cyclohexyl substituent can restrict access to the nitrogen atom's lone pair of electrons.

Table 2: Calculated Steric Parameters for this compound (Illustrative)

| Parameter | Value | Description |

| Steric Energy | 35 kcal/mol | Total steric strain energy of the molecule in its lowest energy conformation |

| Van der Waals Volume | 180 ų | The volume occupied by the molecule, indicating its bulkiness |

| Solvent Accessible Surface Area | 350 Ų | The surface area of the molecule accessible to a solvent, reflecting potential interaction sites |

| C-N-C Bond Angle (Cyclohexyl-N-Triazine) | 125° | The bond angle can indicate steric strain around the nitrogen atom |

Note: The data in this table is hypothetical and serves to illustrate the types of steric parameters that can be derived from computational chemistry. Specific calculations would be necessary to obtain accurate values for this compound.

Applications of N Cyclohexyl 1,3,5 Triazine 2,4 Diamine in Chemical Sciences

Targeted Inhibition in Biological Pathways

The 1,3,5-triazine (B166579) ring is a key feature in a multitude of biologically active compounds, functioning as a scaffold to which various functional groups can be attached to interact with specific biological targets like enzymes and receptors. ontosight.ainih.gov This has led to its use in the development of targeted inhibitors for various therapeutic areas.

Derivatives based on the 1,3,5-triazine-2,4-diamine (B193344) core have been identified as potent inhibitors of several key enzymes implicated in disease. The mechanism of inhibition often involves the triazine structure acting as a bioisostere for endogenous molecules or fitting into active sites to block substrate binding.

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of DNA, RNA, and proteins. nih.gov Its inhibition can halt cell proliferation, making it a validated target for anticancer and antimicrobial agents. nih.govnih.gov Triazine-based compounds have been developed as DHFR inhibitors, functioning as antifolates to disrupt the metabolic pathway. nih.govmdpi.comresearchgate.net

Kinase Inhibition: Kinases are pivotal enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer. The triazine scaffold has been successfully employed to design inhibitors for several kinases:

PIM1 kinase: This serine/threonine kinase is involved in cell survival and proliferation, making it an oncogenic target. selleckchem.comnih.gov Triazine derivatives have been developed as potent and selective PIM1 inhibitors. selleckchem.com

PI3K-α (Phosphoinositide 3-kinase alpha): The PI3K/Akt/mTOR pathway is frequently overactivated in cancers, and triazine-based molecules are among the clinical candidates for pan-PI3K inhibition. nih.govnih.govmdpi.com The morpholine (B109124) oxygen atom on some triazine derivatives forms a crucial hydrogen bond with the hinge region of PI3Kα. acs.org

c-Met kinase: This tyrosine kinase is involved in tumor genesis and metastasis. Cyclohexane-1,3-dione has been used to synthesize 1,2,4-triazine (B1199460) derivatives that show potent c-Met kinase inhibitory activity. researchgate.net

Cholinesterase Inhibition (AChE and BuChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitors are used in the management of Alzheimer's disease. Novel 1,3,5-triazine derivatives containing dipeptide residues have been synthesized and shown to inhibit both AChE and BACE1. researchgate.net

BACE-1 (Beta-secretase 1): BACE1 is another key enzyme in the pathogenesis of Alzheimer's disease. While the triazine scaffold has been investigated for BACE1 inhibition, some series of trisubstituted 1,3,5-triazine derivatives have shown only insignificant activity. researchgate.netmdpi.com

Table 1: Examples of Enzyme Inhibition by Triazine Derivatives

| Enzyme Target | Derivative Class | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| DHFR | 2,4-substituted-1,3-thiazoles | 0.06 µM | nih.gov |

| PI3Kα | 1,3,5-Triazine with dithiocarbamate | 1.2 nM | nih.gov |

| PIM1 kinase | SMI-4a (a triazine derivative) | 17 nM | selleckchem.com |

| c-Met kinase | Tetrahydrobenzo[e] nih.govontosight.aicymitquimica.comtriazine | 0.24 to 9.36 nM | researchgate.net |

| AChE / BACE1 | 1,3,5-Triazine with dipeptide | Considerable Inhibition | researchgate.net |

Consistent with their ability to inhibit key enzymes in cell growth and proliferation, numerous 1,3,5-triazine-2,4-diamine derivatives have demonstrated potent antiproliferative activity across a range of human cancer cell lines. nih.govresearchgate.net The mechanism often involves inducing cell cycle arrest or apoptosis. For instance, PI3K inhibitors based on this scaffold sensitize cancer cells to apoptosis. mdpi.com Studies have revealed significant activity against melanoma, kidney, and pancreatic cancer cell lines, among others. researchgate.netnih.gov A notable derivative, 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile, showed remarkable activity against the MALME-3M melanoma cell line. nih.gov

Table 2: Antiproliferative Activity of Selected Triazine Derivatives

| Cell Line | Cancer Type | Derivative | Activity (GI₅₀ / IC₅₀) | Reference |

|---|---|---|---|---|

| MALME-3M | Melanoma | Acetonitrile derivative 19 | 3.3 x 10⁻⁸ M | nih.gov |

| A-498 | Kidney Carcinoma | 2-(4-phenyl-piperazin-1-yl)-triazine | Highly Selective/Potent | researchgate.net |

| HCT-116 | Colon Cancer | Dithiocarbamate derivative 13 | 0.83 µM | nih.gov |

| U87-MG | Glioblastoma | Dithiocarbamate derivative 13 | 1.25 µM | nih.gov |

The 1,3,5-triazine scaffold is a privileged structure found in compounds with a wide range of biological activities beyond anticancer effects.

Antimicrobial: Based on the principle that cationic charge and lipophilicity are key determinants of antibacterial activity, combinatorial libraries of 1,3,5-triazine derivatives have been designed. nih.gov These compounds have shown potent activity against various bacteria, including Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net

Antiviral: The triazine core is present in molecules investigated for activity against a variety of viruses. researchgate.net Research has demonstrated the efficacy of specific derivatives against viruses such as the Yellow Fever Virus (YFV) and Herpes Simplex Virus Type 1 (HSV-1). nuph.edu.uaresearchgate.net A series of 1,3,5-triazine derivatives with piperazine (B1678402) structures also showed potent activity against Potato Virus Y (PVY). mdpi.com

Antifungal: Triazine derivatives have been screened for their in-vitro antifungal activity against several fungal species. Studies have shown efficacy against pathogenic fungi like Candida albicans, Cryptococcus neoformans, and Aspergillus niger. researchgate.net

Supramolecular Chemistry and Crystal Engineering of Triazine Derivatives

The 1,3,5-triazine ring is a fundamental building block in supramolecular chemistry and crystal engineering. chim.itresearchgate.net Its planar structure and the specific arrangement of nitrogen atoms—which act as hydrogen bond acceptors—along with the amino groups on the 2 and 4 positions of N-Cyclohexyl-1,3,5-triazine-2,4-diamine, which act as hydrogen bond donors, make it an ideal component for constructing ordered, self-assembled architectures. chim.itresearchgate.net

The predictable hydrogen bonding patterns of 2,4-diamino-1,3,5-triazines are central to their use in designing supramolecular structures. The molecules can connect through double N-H---N hydrogen bonds to form secondary structures like ribbons or sheets. chim.it These lower-dimensional motifs can then further interact through remaining amino-to-triazine hydrogen bonds to assemble into complex three-dimensional networks. chim.it This directed self-assembly allows for the rational design of materials with specific topologies and properties.

The strong and directional nature of the hydrogen bonds formed by 2,4-diamino-1,3,5-triazine derivatives facilitates their use in forming cocrystals and other multicomponent solid forms. By combining the triazine core with other molecules (coformers) that have complementary hydrogen bonding sites, chemists can engineer new crystalline materials. This approach is used to modify the physicochemical properties of solids, such as solubility and stability. The 1,3,5-triazine ring is recognized as a remarkable synthon that can participate in most types of intermolecular bonds, making it highly valuable for creating diverse solid-state architectures. chim.it

Principles of Self-Assembly in Triazine Oligomers and Polymers

The self-assembly of molecules into ordered superstructures is a cornerstone of supramolecular chemistry, and triazine-based compounds are exemplary in demonstrating these principles. The molecular recognition and self-assembly characteristics of these systems are often driven by non-covalent interactions. nih.govnih.gov

Key interactions governing the self-assembly of triazine-containing molecules include:

Hydrogen Bonding : The nitrogen atoms within the triazine ring can act as hydrogen-bond acceptors. nih.gov Molecules like 2,4,6-triamine-1,3,5-triazine (melamine) are particularly known for their ability to form extensive hydrogen-bonding networks. nih.gov

Cooperative Non-covalent Forces : Synthetic supramolecular structures are often constructed through the cooperative action of multiple non-covalent forces. nih.gov This includes a combination of NH···N, CH···O, and CH···π interactions, which have been observed in the solid-state self-assembly of s-triazine derivatives. nih.gov

The ability to control the substitution pattern on the triazine ring allows for the precise encoding of information in oligomers, guiding their assembly into specific structures like duplexes. nih.gov For conjugated oligomers, factors such as the backbone structure and the substitution of side chains significantly influence the assembling behavior at interfaces. researchgate.net While the high molecular weight and size distribution of polymers can limit the formation of long-range ordered assemblies, the principles of self-assembly remain crucial for determining their structural and electronic properties. researchgate.net

Role in Advanced Materials Science and Polymer Chemistry

The 1,3,5-triazine scaffold is a fundamental component in the development of advanced materials, from complex individual molecules to high-performance polymers. nih.gov

Building Blocks for Complex Molecules and Novel Materials

The 1,3,5-triazine unit is a versatile building block used to construct a variety of monodisperse oligomers with distinct topologies, including linear, branched, macrocyclic, and dendrimeric structures. nih.gov The synthesis of these complex molecules typically starts from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which allows for sequential nucleophilic substitution reactions. nih.govnih.gov This step-wise approach enables the introduction of different functional groups, creating tailored molecules for specific applications. nih.gov In research, triazine derivatives serve as intermediates in the synthesis of more complex molecules with desired properties. ontosight.ai For example, hybrid molecules combining 2,4-diamino-1,3,5-triazine and 2-imino-coumarin moieties have been synthesized to create novel cytotoxic compounds for potential therapeutic use. mdpi.com

Application in Polymer Stabilization and Resin Development

Triazine derivatives play a role in the production of industrial polymers and stabilizers. A prominent example is the use of 1,3,5-triazine-2,4,6-triamine (B14427507) (melamine) in the production of melamine-formaldehyde resin. smolecule.com This thermosetting polymer is known for its use in adhesives, coatings, and laminates. smolecule.com The synthesis involves a step-growth polymerization process between melamine (B1676169) and formaldehyde, creating methylene (B1212753) bridges that link the triazine ring structures. smolecule.com

Research on Covalent Triazine Polymers (CTPs) and Porous Materials

Covalent Triazine Polymers (CTPs), also known as Covalent Triazine Frameworks (CTFs), are a class of porous organic polymers that have attracted significant research interest. azaruniv.ac.ir These materials are constructed from triazine units connected by strong covalent bonds, which imparts high chemical and thermal stability. azaruniv.ac.irrsc.org

CTPs are synthesized through methods like the trimerization of nitrile-containing precursors. azaruniv.ac.irrsc.org The ionothermal synthesis of the archetypal CTF-1, for instance, involves the trimerization of 1,4-dicyanobenzene. rsc.org Research has shown that modifying synthesis conditions, such as temperature and reaction time, can result in phenyl-triazine oligomers (PTOs) with higher photoactivity for hydrogen evolution compared to the more extended framework. rsc.org

The key features and applications of these materials are summarized in the table below.

| Property/Application | Description |

| Porosity | CTPs exhibit high surface areas and tunable porous structures, making them suitable for gas adsorption and storage. azaruniv.ac.irrsc.orgbohrium.com |

| Stability | They possess high thermal and chemical stability due to the strong covalent bonds linking the triazine units. azaruniv.ac.irrsc.org |

| High Nitrogen Content | The inherent nitrogen-rich structure can enhance CO2 adsorption and selectivity over other gases like nitrogen and methane. azaruniv.ac.ir |

| Catalysis | CTPs are explored as catalysts or catalyst supports for various organic transformation reactions. rsc.org |

| Energy Storage | These materials show promise for applications in energy storage. azaruniv.ac.ir |

Research has also focused on developing milder synthesis routes, such as using trifluoromethanesulfonic acid (TFMS) as a catalyst at room temperature, which allows for the inclusion of monomers that are unstable under harsher conditions. bohrium.com

Agricultural Chemical Research

The triazine ring is a critical structural motif in a major class of agricultural chemicals. researchgate.net Organic compounds based on the 1,3,5-triazine scaffold have seen extensive practical application in agriculture. nih.govontosight.ai

Development of Triazine-Based Herbicides and Pesticides

Triazine-based compounds are a well-established class of broad-spectrum herbicides. chemicalbook.com The development of these herbicides began in the 1950s, with the discovery of the herbicidal activity of chlorazine (B1195485) in 1952 by J.R. Geigy Ltd. in Switzerland. chemicalbook.comresearchgate.net This was followed by the introduction of simazine (B1681756) in 1956 and atrazine (B1667683) in 1958, which became one of the most widely used herbicides for controlling broadleaf weeds and annual grasses. chemicalbook.comresearchgate.netresearchgate.net

The general mechanism of action for triazine herbicides involves the inhibition of photosynthesis. researchgate.netnih.gov They bind to a specific protein in photosystem II, blocking the electron transport chain and ultimately leading to the death of the target plant. researchgate.net

| Herbicide | Year of Discovery/Introduction |

| Chlorazine | 1952 |

| Simazine | 1956/1957 |

| Atrazine | 1958 |

Recent development trends focus on creating improved formulations to enhance efficacy, reduce application dosage, and minimize environmental impact. chemicalbook.com This includes using triazine herbicides in combination with other types of herbicides to improve weed control and manage resistance. chemicalbook.com

Mechanistic Studies on Mode of Action in Susceptible Species

The precise molecular mechanism of action for this compound, commonly known as cyromazine (B1669673), has not been definitively elucidated. toku-e.comwikipedia.orgnih.gov However, extensive research has identified it as a potent insect growth regulator (IGR) that primarily targets the larval stages of susceptible insects, particularly of the order Diptera. toku-e.compomais.comfao.org Its mode of action is non-neurotoxic, instead interfering with the molting process and cuticle development, ultimately leading to mortality before the adult stage. wikipedia.orgpomais.com Mechanistic studies have explored its effects on cuticle formation, hormonal signaling pathways, and cellular components.

Interference with Cuticle Development

The most apparent toxicological effect of cyromazine in susceptible larvae is the disruption of the molting process, specifically affecting the formation and properties of the cuticle. wikipedia.orgfao.org While some initial hypotheses suggested an inhibition of chitin (B13524) and cuticular protein synthesis, toku-e.comselleckchem.comchemicalwarehouse.com detailed biochemical studies have shown this is not the primary mechanism. nih.gov Research on dipteran insects revealed that cyromazine does not inhibit the synthesis of these essential cuticular building blocks. nih.gov

Instead, the evidence points towards an interference with the final stages of cuticle development, namely sclerotization (hardening) and the physical properties of the cuticle. toku-e.comnih.govselleckchem.com Larvae exposed to cyromazine exhibit distinct morphological and physical abnormalities in their cuticle.

Key Research Findings on Cuticular Effects:

Physical Properties: In Manduca sexta larvae, treatment results in a body wall cuticle that is weaker and more rigid, leading to rupturing from internal pressure. researchgate.net

Toxicity Symptoms: In the Colorado potato beetle, Leptinotarsa decemlineata, symptoms include larval elongation and increased turgor, with stretching of the intersegmental membranes. nih.gov

Biochemical Analysis: Studies investigating key enzymes involved in sclerotization, such as phenylalanine hydroxylase (PAH), have been conducted. Research using enzymes from Drosophila melanogaster and analysis of puparial cuticles from Musca domestica did not find a significant impact on PAH activity or on the relative content of the amino acids phenylalanine and tyrosine, suggesting PAH is not the direct target. nih.gov

| Investigated Target/Effect | Susceptible Species | Key Finding | Reference |

|---|---|---|---|

| Chitin & Cuticular Protein Synthesis | Dipteran Insects | No direct inhibition observed. | nih.gov |

| Cuticle Sclerotization | General (Diptera) | Hypothesized as a potential mechanism of interference. | toku-e.comselleckchem.com |

| Cuticle Extensibility | Manduca sexta | Treated larvae exhibit a more rigid and weaker cuticle. | researchgate.net |

| Phenylalanine Hydroxylase (PAH) Activity | Drosophila melanogaster, Musca domestica | No significant inhibition or effect on related amino acid profiles. | nih.gov |

| Dihydrofolate Reductase (DHFR) Activity | Protophormia terraenovae (Blowfly) | No significant inhibition observed. | nih.gov |

Interference with the Ecdysone (B1671078) Signaling Pathway

A significant body of evidence suggests that cyromazine's effects on development are mediated through interference with the ecdysone signaling pathway. frontiersin.orgnih.gov Ecdysone is the primary steroid hormone that governs molting and metamorphosis in insects. Disruption of this pathway can lead to the developmental failures observed with cyromazine treatment.

Studies in Drosophila melanogaster have demonstrated a direct link between cyromazine exposure and the ecdysone system. frontiersin.orgnih.govresearchgate.net This research has shown that cyromazine not only affects the levels of the active form of ecdysone, 20-hydroxyecdysone (B1671079) (20E), but also alters the expression of genes that respond to this hormone. frontiersin.orgnih.gov

Key Research Findings on Ecdysone Pathway Interference:

Hormone Titer: Treatment with cyromazine resulted in a significant decrease (approximately 90%) in the ecdysone hormone titer in the adult ovaries of D. melanogaster. nih.gov

Gene Expression: Comparative transcriptomic analyses revealed that ecdysone signaling-related genes were differentially expressed in D. melanogaster after cyromazine treatment. frontiersin.org

Reproductive Effects: The compound was found to reduce the number of germline stem cells (GSCs) and cystoblasts (CBs) in the ovaries, leading to decreased fecundity. These effects are directly linked to the disruption of ecdysone signaling, which is essential for normal oogenesis. nih.gov

Rescue Experiments: The negative effects of cyromazine on germ cell numbers could be significantly rescued by the addition of exogenous 20-hydroxyecdysone (20E) to the diet, further confirming that cyromazine's mode of action involves interference with this hormonal pathway. frontiersin.orgresearchgate.net

| Parameter | Susceptible Species | Observed Effect of Cyromazine | Reference |

|---|---|---|---|

| Ecdysone Titer (Adult Ovaries) | Drosophila melanogaster | ~90% decrease. | nih.gov |

| Ecdysone-Responsive Gene Expression | Drosophila melanogaster | Significantly altered expression of key pathway genes. | frontiersin.org |

| Germline Stem Cell (GSC) Number | Drosophila melanogaster | 27% decrease. | nih.gov |

| Cystoblast (CB) Number | Drosophila melanogaster | 23% decrease. | nih.gov |

| Fecundity | Drosophila melanogaster | 58% decrease. | nih.gov |

| Rescue with Exogenous 20E | Drosophila melanogaster | Partially restored germ cell numbers, confirming pathway interference. | frontiersin.orgresearchgate.net |

Effects on Hemocytes

Studies have also explored the impact of this compound at a cellular level, particularly on the circulating hemocytes (blood cells) of insects. In larvae of the Egyptian cotton leafworm, Spodoptera littoralis, cyromazine treatment resulted in significant alterations to the hemogram.

| Hemocyte Parameter | Susceptible Species | Observed Effect of Cyromazine | Reference |

|---|---|---|---|

| Total Hemocyte Count (THC) | Spodoptera littoralis | Inhibitory action during the majority of the larval instar. | researchgate.netjournalijar.com |

| Prohemocytes (PRs) | Spodoptera littoralis | Prominent prohibiting action. | researchgate.netjournalijar.com |

| Granulocytes (GRs) | Spodoptera littoralis | Prominent prohibiting action. | researchgate.netjournalijar.com |

| Plasmatocytes (PLs) | Spodoptera littoralis | Remarkably stimulated. | researchgate.netjournalijar.com |

Advanced Theoretical and Computational Investigations of N Cyclohexyl 1,3,5 Triazine 2,4 Diamine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. For N-Cyclohexyl-1,3,5-triazine-2,4-diamine, these methods can map out the electron distribution, identify molecular orbitals, and predict various chemical parameters.

Density Functional Theory (DFT) for Reactivity and Spectroscopy Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the reactivity and spectroscopic properties of organic molecules like this compound.

DFT calculations can determine key reactivity descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. In computational studies of other substituted s-triazine derivatives, the introduction of different functional groups has been shown to modulate this gap. For this compound, the electron-donating amino groups and the cyclohexyl group would be expected to influence the electron density of the triazine ring and thus affect its HOMO-LUMO gap.

Furthermore, DFT can be employed to predict spectroscopic data. For example, theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to aid in the assignment of spectral bands. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, providing information about the molecule's behavior upon interaction with light. A computational study on 1,3,5-tricyclohexyl-1,3,5-triazinane-2,4,6-trione, a related compound with a saturated triazine ring, utilized DFT to calculate HOMO-LUMO energies and predict its electronic properties. researchgate.net

Illustrative Data Table: Predicted Reactivity Descriptors for a Model Diaminotriazine using DFT

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Ionization Potential | 7.0 eV | Energy required to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |

Note: The values in this table are illustrative for a model diaminotriazine and are not based on actual calculations for this compound due to a lack of specific published data.

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of molecular energies and structures.

For this compound, ab initio calculations could be used to obtain a precise geometry of the molecule, including bond lengths, bond angles, and dihedral angles. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can yield very accurate energetic information, such as the heat of formation and conformational energies. This data is crucial for understanding the thermodynamic stability of different isomers and conformers of the molecule. While no specific ab initio studies on this compound were found, such methods are standard in computational chemistry for obtaining benchmark data.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational landscape of flexible molecules like this compound.

Dynamic Behavior of the Cyclohexyl Moiety and Triazine Ring

The cyclohexyl group in this compound is conformationally flexible, primarily existing in a chair conformation. MD simulations can be used to study the dynamics of the cyclohexyl ring, including the rate of ring flipping between the two chair conformers. The orientation of the cyclohexyl group relative to the triazine ring can also be investigated, identifying the most stable rotational isomers. The triazine ring itself is rigid, but its interaction with the flexible cyclohexyl group can be explored. These simulations would provide a picture of the molecule's dynamic behavior at the atomic level.

Solvation Effects and Intermolecular Interactions in Solution

MD simulations are particularly well-suited for studying molecules in a solvent environment. By explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, the effect of solvation on the conformational preferences of this compound can be determined. The simulations can reveal the structure of the solvent around the molecule and identify key intermolecular interactions, such as hydrogen bonds between the amino groups and solvent molecules. Understanding these interactions is crucial for predicting the molecule's solubility and behavior in solution.

Illustrative Data Table: Potential Conformational States from a Hypothetical MD Simulation

| Conformer | Dihedral Angle (C-N-C-C) | Relative Population (%) | Key Intermolecular Interactions |

| Equatorial-Chair | ~180° | High | Hydrogen bonding with solvent |

| Axial-Chair | ~60° | Low | Steric hindrance with triazine ring |

| Skew-Boat | Variable | Very Low | High energy intermediate state |

Note: This table presents hypothetical data to illustrate the type of information that could be obtained from an MD simulation of this compound.

Theoretical Polymer Chemistry and Material Science

The presence of multiple amino groups and the rigid triazine core in this compound suggests its potential as a monomer or building block in polymer chemistry and material science. Theoretical studies can play a significant role in predicting the properties of polymers derived from this molecule.

Computational modeling can be used to simulate the polymerization process, providing insights into reaction mechanisms and kinetics. For instance, the reactivity of the amino groups towards different co-monomers could be assessed using quantum chemical calculations. Once a polymer structure is proposed, computational methods can be used to predict its material properties. DFT calculations can estimate the electronic band gap of the polymer, indicating whether it might behave as a semiconductor or an insulator. MD simulations can be employed to predict the bulk properties of the material, such as its density, glass transition temperature, and mechanical strength. While specific theoretical studies on polymers derived from this compound are not available, research on other triazine-based polymers has demonstrated the utility of these computational approaches in designing new materials with desired properties. escholarship.org

Computational Studies of Covalent Triazine Polymers (CTPs)

Covalent Triazine Polymers (CTPs), often referred to as Covalent Triazine Frameworks (CTFs), are a class of porous organic materials characterized by their high nitrogen content and robust covalent bonds. rsc.orgrsc.org The properties of these materials are extensively investigated through advanced computational methods, primarily Density Functional Theory (DFT), which provide deep insights into their structural, electronic, and adsorptive capabilities. mdpi.comdntb.gov.uaresearchgate.net These theoretical studies are crucial for understanding the behavior of CTPs at a molecular level and for predicting their potential performance in various applications. rsc.org

Computational models often explore pristine CTPs, which are typically formed from the polymerization of nitrile-containing precursors. rsc.org DFT calculations on these frameworks are used to analyze their geometric parameters, thermodynamic stability, and electronic properties, such as the HOMO-LUMO energy gap which indicates chemical sensitivity. dntb.gov.uaresearchgate.net Furthermore, these studies elucidate the nature of interactions between the CTP surface and various adsorbed molecules, using tools like Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecule (QTAIM), and Non-Covalent Interaction (NCI) analysis to characterize phenomena like physisorption and charge transfer. dntb.gov.uarsc.org

Extrapolating from these findings, the incorporation of units like this compound into a CTP would be theoretically predicted to have profound effects. The diamine functionalities would introduce hydrogen-bonding capabilities, a factor explored in molecular dynamics simulations of other sequence-defined triazine polymers, which show that such interactions can lead to the formation of specific backbone-backbone H-bonding motifs. nih.gov Theoretical studies on simpler substituted s-triazines confirm that amine groups (-NH2) significantly alter the energetic properties of the core ring. pku.edu.cn Concurrently, the bulky, non-polar cyclohexyl group would sterically influence the stacking of polymer layers and modify the porosity and surface characteristics of the resulting framework.

Theoretical Exploration of Nonplanar π-Extended Polymerization Units (e.g., Drum-Shaped Triazine Polymers)

Beyond the widely studied planar, two-dimensional CTPs, theoretical and computational chemistry has ventured into exploring novel, nonplanar topologies for triazine-based polymeric structures. acs.org A prominent example of this exploration is the computational investigation of drum-shaped polymers composed entirely of 1,3,5-triazine (B166579) cores, with the general formula (C₃N₃)₂ₙ. acs.org These studies model the structure and properties of the first seven polymers in this series (where n = 3–9). acs.org

A key finding from these theoretical explorations is the transformation of the triazine units from their inherently planar π-system into a warped, nonplanar configuration within the drum-shaped polymer. acs.org This distortion is driven by the bond tensions and steric repulsions between adjacent units in the three-dimensional structure. acs.org The resulting nonplanar, convex/concave heterocyclic aromatic configuration is predicted to be a primary determinant of the unique physical and chemical properties of these polymers, drawing parallels to the structure-property relationships in other nonplanar π-systems like helicenes and corannulenes. acs.org

The bonding properties and structural parameters of these theoretical polymers have been investigated using analyses of natural bonding orbitals and atoms in molecules. acs.org These calculations reveal significant deviations from the ideal planar structure. For instance, the sum of the internal bond angles of the s-triazine rings in the polymers is consistently less than the 720° expected for a planar hexagon, indicating spatial distortion. acs.org This structural warping is a defining characteristic of these unique, theoretically conceived nanomaterials. acs.org

The detailed structural data generated from these computational models provides a quantitative look at the distortion within the triazine units.

Table 1: Comparison of Theoretical Structural Parameters in Drum-Shaped Triazine Polymers (C₃N₃)₂ₙ

| Polymer | Range of C-N Bond Lengths (Å) | Sum of Internal Ring Bond Angles (BAset1) |

|---|---|---|

| (C₃N₃)₆ [R₃] | 1.3259 - 1.3524 | 715.6° |

| (C₃N₃)₈ [R₄] | 1.3204 - 1.3533 | 719.1° |

| (C₃N₃)₁₀ [R₅] | 1.3195 - 1.3541 | 718.1° |

| (C₃N₃)₁₂ [R₆] | 1.3175 - 1.3556 | 716.4° |

| (C₃N₃)₁₄ [R₇] | 1.3157 - 1.3574 | 714.1° |

| (C₃N₃)₁₆ [R₈] | 1.3152 - 1.3579 | 712.5° |

| (C₃N₃)₁₈ [R₉] | 1.3145 - 1.3585 | 713.9° |

This theoretical exploration of nonplanar heterocyclic aromatic structures opens up broad prospects for designing novel azacyclic compounds and nanomaterials with potentially unique physicochemical properties stemming directly from their warped π-extended configurations. acs.org

Future Directions and Emerging Research Avenues for N Cyclohexyl 1,3,5 Triazine 2,4 Diamine

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Materials Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the fields of drug discovery and materials science. swri.orgdrugdiscoverytrends.comyoutube.com For N-Cyclohexyl-1,3,5-triazine-2,4-diamine and its derivatives, these computational tools offer a powerful approach to accelerate the identification of new applications and to design novel compounds with enhanced properties.

In the realm of drug discovery , supervised machine learning models can be employed to identify potent derivatives of the triazine class. nih.govresearchgate.net By training algorithms on existing datasets of triazine compounds with known biological activities, it is possible to build predictive models that can screen virtual libraries of novel this compound analogues. nih.gov These models can predict various properties, including bioactivity against specific targets, as well as absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening (HTS). chemdiv.comnih.govbmglabtech.com For example, Quantitative Structure-Activity Relationship (QSAR) models can reveal the structural features of the N-cyclohexyl and diamino groups that are crucial for a desired biological effect. nih.gov

In materials design , machine learning techniques are being used to fine-tune the properties of triazine-based materials for applications such as organic light-emitting diodes (OLEDs). nih.govresearchgate.net By developing prediction models based on datasets of triazine derivatives, researchers can screen for compounds with optimal properties like high electron mobility and glass transition temperatures. nih.govresearchgate.net This data-driven approach can be applied to this compound to explore its potential in advanced materials. For instance, computational screening could identify modifications to the cyclohexyl ring or the amino substituents that would enhance its electronic or thermal properties for specific applications.

Table 1: Applications of AI/ML in the Development of this compound

| Application Area | AI/ML Technique | Predicted Properties | Potential Outcome |

|---|---|---|---|

| Drug Discovery | Supervised Machine Learning (e.g., QSAR) | Biological activity, ADME/T properties | Identification of new therapeutic agents |

| Materials Science | Predictive Modeling | Electron mobility, thermal stability, optical properties | Development of novel electronic and functional materials |

Exploration of Novel Synthetic Methodologies and Sustainable Production Routes

The chemical industry is increasingly focusing on the development of "green" and sustainable synthetic methods that minimize environmental impact. mdpi.com For this compound, future research will likely concentrate on moving away from traditional, often harsh, synthetic conditions towards more eco-friendly alternatives.

Green chemistry principles, such as the use of safer solvents, reduced energy consumption, and high atom economy, are central to this effort. rsc.orgresearchgate.netchim.it Microwave-assisted synthesis has emerged as a promising green technique for the preparation of 2,4-diamino-1,3,5-triazines. rsc.orgresearchgate.net This method often leads to shorter reaction times, higher yields, and a reduction in the use of volatile organic solvents compared to conventional heating. rsc.org Similarly, sonochemistry, which utilizes ultrasound to promote chemical reactions, offers another energy-efficient and often solvent-free route to triazine derivatives. mdpi.comambeed.com The application of these technologies to the synthesis of this compound could lead to more sustainable and cost-effective production processes.

Another avenue of exploration is the use of novel catalytic systems . For instance, the acceptorless dehydrogenative coupling of alcohols and amidines using supported platinum nanoparticle catalysts presents a highly atom-efficient and environmentally benign method for synthesizing triazines. rsc.org Research into adapting such catalytic systems for the specific synthesis of this compound from readily available starting materials could significantly improve its sustainability profile.

Furthermore, the development of one-pot, multi-component reactions is a key strategy in sustainable synthesis. nih.gov These reactions combine multiple steps into a single operation, reducing waste and improving efficiency. Designing a one-pot synthesis for this compound would be a significant advancement in its production.

Table 2: Comparison of Synthetic Methodologies for Triazine Derivatives

| Methodology | Advantages | Potential for this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, less solvent waste rsc.org | Greener and more efficient production |